Cas no 69946-37-8 (1H-Imidazole-4-carboxamide,5-hydroxy-2-methyl-)

1H-Imidazole-4-carboxamide,5-hydroxy-2-methyl- structure
69946-37-8 structure
Product Name:1H-Imidazole-4-carboxamide,5-hydroxy-2-methyl-
CAS No:69946-37-8
MF:C5H7N3O2
MW:141.127980470657
CID:512863
PubChem ID:3053456
Update Time:2025-04-19

1H-Imidazole-4-carboxamide,5-hydroxy-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4-carboxamide,5-hydroxy-2-methyl-
    • 1H-Imidazole-4-carboxamide,5-hydroxy-2-methyl-(9CI)
    • 4-hydroxy-2-methyl-1H-imidazole-5-carboxamide
    • 69946-37-8
    • 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide
    • 2-Methyl-4-carbamoyl-5-hydroxyimidazole
    • DTXSID40220225
    • AKOS006279309
    • 1H-Imidazole-4-carboxamide, 5-hydroxy-2-methyl-
    • Inchi: 1S/C5H7N3O2/c1-2-7-3(4(6)9)5(10)8-2/h10H,1H3,(H2,6,9)(H,7,8)
    • InChI Key: ZQKFNJGXXABYAC-UHFFFAOYSA-N
    • SMILES: OC1=C(C(N)=O)NC(C)=N1

Computed Properties

  • Exact Mass: 141.05391
  • Monoisotopic Mass: 141.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 92Ų

Experimental Properties

  • Density: 1.3818 (rough estimate)
  • Boiling Point: 258.15°C (rough estimate)
  • Flash Point: 286.4°C
  • Refractive Index: 1.6190 (estimate)
  • PSA: 92
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